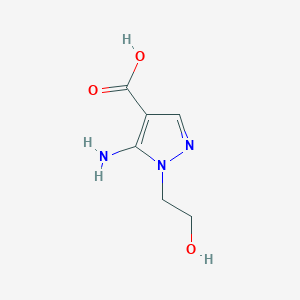

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYCPVYUUASZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313096 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-50-7 | |

| Record name | 58046-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is of interest due to the broad biological activities associated with the 5-aminopyrazole scaffold, including potential applications in drug discovery as enzyme inhibitors and signaling pathway modulators.[1][2][3]

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 58046-50-7[4]

-

Molecular Formula: C₆H₉N₃O₃[4]

-

Molecular Weight: 171.15 g/mol [4]

The foundational step in any structural elucidation is the confirmation of the molecule's identity and basic properties.

Spectroscopic Data for Structure Confirmation

The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of the target molecule. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[5][6]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | s (broad) | 1H | -COOH |

| ~7.4 | s | 1H | Pyrazole C3-H |

| ~6.5 - 7.0 | s (broad) | 2H | -NH₂ |

| ~4.9 | t | 1H | -CH₂OH |

| ~4.1 | t | 2H | N-CH₂- |

| ~3.7 | q | 2H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (-COOH) |

| ~150-155 | Pyrazole C5 (attached to -NH₂) |

| ~135-140 | Pyrazole C3 |

| ~95-100 | Pyrazole C4 (attached to -COOH) |

| ~58-62 | Hydroxyethyl C (-CH₂-OH) |

| ~50-55 | Hydroxyethyl C (N-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3200-3500 | Strong, Broad | O-H (alcohol & carboxylic acid), N-H (amine) stretches |

| 2500-3300 | Broad | O-H stretch of carboxylic acid dimer |

| ~1680 | Strong | C=O stretch of carboxylic acid |

| ~1620 | Medium | N-H bend of primary amine |

| ~1580 | Medium | C=C and C=N stretches of pyrazole ring |

| ~1200-1300 | Strong | C-O stretch of carboxylic acid |

| ~1050 | Medium | C-O stretch of primary alcohol |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Predicted Identity of Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 153 | [M - H₂O]⁺ |

| 126 | [M - COOH]⁺ |

| 140 | [M - CH₂OH]⁺ |

| 45 | [COOH]⁺ or [CH₂CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of the compound.

3.1 Synthesis

A plausible synthetic route involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon precursor, such as ethyl 2-cyano-3-(dimethylamino)acrylate, followed by hydrolysis of the resulting ester and nitrile functionalities.[4][7]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire data at 25 °C.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire data at 125 MHz.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled sequence.

-

Accumulate several thousand scans to obtain a spectrum with adequate signal intensity.

-

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample on the crystal and apply pressure.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

The broad O-H and N-H stretching bands are expected between 3200-3500 cm⁻¹, with the characteristic very broad carboxylic acid O-H stretch from 2500-3300 cm⁻¹. A strong carbonyl (C=O) peak from the carboxylic acid should be observed around 1680 cm⁻¹.[8]

-

3.4 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe for Electron Ionization (EI) or dissolve it in a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI).

-

EI-MS Analysis:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range from m/z 40 to 500.

-

The fragmentation pattern will be key for confirming the connectivity of the substituents.[9]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Perform HRMS (e.g., using a TOF or Orbitrap analyzer) to determine the exact mass of the molecular ion.

-

This will confirm the elemental composition (C₆H₉N₃O₃) with high accuracy.

-

Potential Biological Signaling

The 5-aminopyrazole core is present in various biologically active molecules, including kinase inhibitors.[3] For instance, derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase.[3] A hypothetical signaling pathway where this compound might act is depicted below.

This guide provides a framework for the complete structural elucidation of this compound, from synthesis and purification to detailed spectroscopic analysis and potential biological context. The provided data and protocols serve as a robust starting point for researchers in the field.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 58046-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the versatile class of 5-aminopyrazoles. The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of the broader therapeutic potential of the 5-aminopyrazole scaffold in drug discovery. While specific biological data for this particular compound is limited in publicly accessible literature, its structural motifs suggest potential applications that are discussed herein.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58046-50-7 | [2] |

| Molecular Formula | C6H9N3O3 | [2] |

| Molecular Weight | 171.15 g/mol | [2] |

| Appearance | Not specified in literature | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified in literature | - |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis is a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-cyano-3-(dimethylamino)acrylate

-

2-Hydroxyethylhydrazine

-

Toluene

-

Sodium hydroxide (NaOH) solution (30%)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethyl 2-cyano-3-(dimethylamino)acrylate and toluene.

-

Addition of Hydrazine: Add 2-hydroxyethylhydrazine to the mixture.

-

Reaction: Heat the mixture and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Hydrolysis: Add a 30% solution of sodium hydroxide to the residue and heat the mixture to induce hydrolysis. Monitor the progress by TLC.

-

Acidification: After hydrolysis is complete, cool the reaction mixture and carefully add concentrated hydrochloric acid to adjust the pH to below 5. This will precipitate the product.

-

Isolation: Collect the solid product by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain the final this compound.

DOT Diagram: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Potential Applications in Drug Development

Kinase Inhibition

A significant area of research for 5-aminopyrazole derivatives is in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-aminopyrazole scaffold has been identified as a "privileged" structure in the design of inhibitors for various kinases, such as:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the development of various cancers. Several 5-aminopyrazole-based compounds have been investigated as potent and selective FGFR inhibitors.[3][5]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrazole core is a common feature in many reported CDK inhibitors.[4]

The general mechanism of action for these kinase inhibitors often involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

DOT Diagram: General Kinase Inhibition Pathway

Caption: A simplified diagram showing how a kinase inhibitor can block a signaling pathway.

Future Directions

The lack of extensive biological data for this compound presents an opportunity for further research. Future studies could focus on:

-

Biological Screening: Evaluating the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Structural Modification: Using the compound as a scaffold to synthesize a library of derivatives with improved potency and selectivity.

-

Computational Studies: Employing molecular modeling and docking studies to predict potential binding interactions with various protein targets.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of high interest in the field of drug discovery. While specific data on its biological activity is currently scarce, its relationship to a class of compounds with proven therapeutic potential, particularly as kinase inhibitors, makes it a valuable subject for future investigation. This guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for researchers and drug development professionals interested in exploring its potential.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed experimental protocols for the determination of key physicochemical parameters, alongside computational predictions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related pyrazole derivatives in drug discovery and development.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 58046-50-7[1] |

| Molecular Formula | C6H9N3O3[1] |

| Molecular Weight | 171.15 g/mol [1] |

| Chemical Structure |

Chemical structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that some of these values are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 145-146 °C (decomposes) | Experimental |

| Boiling Point | 461.1 °C at 760 mmHg | Predicted |

| Flash Point | 232.7 °C | Predicted |

| Density | 1.63 g/cm³ | Predicted |

| logP (XLogP3) | -0.8 | Computed |

| pKa | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided to guide researchers in characterizing this compound.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity. A standard method for pKa determination is potentiometric titration.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH readings against the volume of titrant added. The pKa can be determined from the titration curve as the pH at which half of the acidic protons have been neutralized (the half-equivalence point). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

The solubility of a compound in various media is crucial for its formulation and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Data

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the hydroxyethyl group, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the hydroxyethyl group.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (pyrazole ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (carboxylic acid and alcohol): Bands in the 1210-1320 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.

General Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation:

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation: Common fragmentation pathways may include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the hydroxyethyl side chain.

General Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Data Analysis: Determine the exact mass and isotopic pattern of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Biological Context and Drug Development

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[2] While specific biological data for this compound is not extensively documented, its structural features suggest potential for various therapeutic applications. The amino, carboxylic acid, and hydroxyethyl functionalities provide multiple points for interaction with biological targets and for further chemical modification to optimize drug-like properties.

The general workflow for investigating the therapeutic potential of a novel pyrazole derivative like this one would involve a series of in vitro and in vivo studies.

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.

Safety Information

A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the safety information for a structurally similar compound, 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate, the following hazards may be anticipated and appropriate precautions should be taken:

-

Skin Sensitization: May cause an allergic skin reaction.

-

Eye Damage: May cause serious eye damage.

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols are intended to empower researchers to further characterize this compound and explore its potential in various scientific and therapeutic applications.

References

A Technical Guide to 5-Aminopyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The pyrazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2] Among its derivatives, the 5-aminopyrazole moiety stands out as a particularly versatile and valuable building block in drug discovery.[1][3] These compounds possess a unique arrangement of nitrogen atoms and a reactive amino group, enabling them to act as adaptable frameworks for interacting with a wide array of biological targets.[1][4] The functionalization of the pyrazole nucleus with an amino group at the C5 position has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][5]

This technical guide provides a comprehensive review of 5-aminopyrazole derivatives for researchers, scientists, and drug development professionals. It covers the core synthetic methodologies, details their diverse biological activities with a focus on quantitative data and mechanisms of action, and presents detailed experimental protocols and conceptual diagrams to facilitate further research and development in this promising area of medicinal chemistry.

I. Synthesis of 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole core is well-established, with several versatile methods available. These routes typically involve the condensation and cyclization of a hydrazine derivative with a three-carbon precursor bearing nitrile and keto or enol functionalities.[6][7]

Primary Synthetic Routes:

-

From β-Ketonitriles: The most common and versatile method involves the condensation of β-ketonitriles with various substituted hydrazines.[6][7] This reaction proceeds efficiently to yield a wide variety of substituted 5-aminopyrazoles.

-

From Malononitrile Derivatives: Malononitrile and its derivatives are key starting materials that react smoothly with hydrazines to produce 3,5-diaminopyrazoles or other substituted 5-aminopyrazoles, depending on the specific derivative used.[6][7]

-

Modern Methods: To improve efficiency and enable high-throughput synthesis for chemical libraries, modern techniques have been developed. These include resin-supported solid-phase synthesis, which allows for easier purification and modification, and multi-component reactions (MCRs) that generate complex molecules in a single step.[3][7]

The 5-aminopyrazole scaffold is not only a target molecule but also a crucial intermediate for creating more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c][1][6][8]triazines.[8][9][10]

Caption: General workflow for synthesizing 5-aminopyrazole derivatives.

Representative Experimental Protocols

1. Synthesis of 5-amino-N-aryl-1H-pyrazole-4-carboxamides (p38α Inhibitors)

This protocol is adapted from a general procedure for synthesizing potent p38α inhibitors.[3]

-

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. A mixture of a substituted hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) is stirred in ethanol. A base, such as triethylamine, is added, and the mixture is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 5-aminopyrazole ester.

-

Step 2: Hydrolysis to Carboxylic Acid. The ethyl ester from Step 1 is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with HCl to precipitate the carboxylic acid, which is then filtered and dried.

-

Step 3: Amide Coupling. The carboxylic acid from Step 2 (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The desired substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The product is typically isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying by column chromatography or recrystallization.[3]

II. Biological Activities and Therapeutic Applications

5-Aminopyrazole derivatives exhibit a remarkable diversity of biological activities, making them privileged scaffolds in drug design.[1][5]

Anticancer Activity

This class of compounds has been extensively explored for its anticancer properties, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.[1][11]

-

Kinase Inhibition: Many 5-aminopyrazole derivatives are potent inhibitors of various kinases. For instance, AZD1152 is a selective inhibitor of Aurora-B kinase, a key regulator of mitosis, and has entered clinical trials.[6] Others have shown inhibitory activity against p56 Lck, a tyrosine kinase involved in T-cell signaling.[6][7] The recent approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, for treating mantle cell lymphoma highlights the clinical success of this scaffold.[10][11]

-

Other Anticancer Mechanisms: Beyond kinase inhibition, derivatives have been developed that show cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG-2), and prostate (PC3) cancers.[8][12] Some compounds are designed to attack the mitochondria of cancer cells, representing a novel chemotherapeutic strategy.[12]

Caption: Kinase inhibition by 5-aminopyrazole derivatives in cancer.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives

| Compound Class | Target / Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a][5][6][7]triazines | PC3, HCT-116, HepG-2, MCF-7 | Not specified | [8] |

| Pyrazole Sulfonamides | COX-2 | IC₅₀ = 0.01 µM | [12] |

| 1,3,4,5-tetrasubstituted pyrazoles | MCF-7 (Breast Cancer) | GI₅₀ = 15.6 µM | [12] |

| AZD1152 | Aurora-B Kinase | Not specified (in clinical trials) | [6] |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Not specified (Clinically Approved) |[10][11] |

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many diseases. 5-Aminopyrazoles have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and p38 MAP kinase.[1][11][12]

-

p38 MAPK Inhibition: The p38 MAPK signaling pathway is activated by inflammatory cytokines and stress, leading to the production of TNF-α and other pro-inflammatory mediators. Certain 5-aminopyrazole derivatives have been designed as potent and selective inhibitors of p38 MAPK.[4][11]

-

COX/5-LOX Inhibition: Some derivatives have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes, respectively. A benzothiophen-2-yl pyrazole derivative showed potent dual inhibition with superior anti-inflammatory activity compared to celecoxib.[12]

Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives

| Compound Class | Target | Activity Metric (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Pyrazole Sulfonamide | COX-1 | IC₅₀ = 5.40 µM | [12] |

| Pyrazole Sulfonamide | COX-2 | IC₅₀ = 0.01 µM | [12] |

| Pyrazole Sulfonamide | 5-LOX | IC₅₀ = 1.78 µM | [12] |

| 1,5-Diaryl pyrazole-3-carboxamides | Edema Inhibition | 62-71% | [12] |

| 1,3,4,5-tetrasubstituted pyrazoles| Protein Denaturation | 93.80% Inhibition |[12] |

Antimicrobial and Antiviral Activity

The 5-aminopyrazole scaffold is present in compounds with a broad spectrum of antimicrobial activity.

-

Antibacterial Agents: Derivatives have been reported as potent antibacterial agents. For example, a 5-amino-1-pyrazinyl-3-carboxamidopyrazole showed a very broad spectrum of activity.[6] Another derivative exhibited good activity against the Gram-positive bacterium B. subtilis.[2]

-

Antifungal Agents: The simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has demonstrated notable antifungal activity.[6][7]

-

Antiviral Agents: The pyrazole nucleus is a component of various compounds investigated for antiviral properties.[1][2]

Other Biological Activities

The structural versatility of 5-aminopyrazoles has led to their application in targeting a wide range of other physiological processes.

-

Anticonvulsant Activity: Certain derivatives have been tested in various models and have shown promising anticonvulsant properties.[6][7]

-

Enzyme Inhibition: Specific derivatives have been reported as potent inhibitors of GABA (gamma-aminobutyric acid) receptors, with selectivity for insect over mammalian receptors, suggesting potential as insecticides.[6][7] Others act as antagonists for the corticotrophin-releasing factor-1 (CRF-1) receptor.[6][7]

-

Antioxidant Activity: Some 5-aminopyrazoles have been designed to possess radical scavenging and antioxidant properties, which could be beneficial in diseases associated with oxidative stress.[5][13]

Conclusion and Future Outlook

The 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a launchpad for the development of a vast number of therapeutic agents.[1][8] Its synthetic accessibility and the chemical versatility of the amino group allow for extensive structural diversification, leading to compounds with a wide range of biological activities.[3][6] The clinical success of molecules like Pirtobrutinib validates the importance of this chemical class and ensures continued interest from the drug development community.[10][11]

Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and applying multi-component and flow-chemistry synthesis to accelerate the discovery of new lead compounds. The continued exploration of structure-activity relationships will further unlock the therapeutic potential of this remarkable heterocyclic system.[4][13]

References

- 1. mdpi.com [mdpi.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 13. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrazole-4-Carboxylic Acids

For Immediate Release

A deep dive into the fundamental chemistry of pyrazole-4-carboxylic acids reveals their pivotal role as a versatile scaffold in contemporary drug discovery and development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the synthesis, properties, and biological significance of this critical class of heterocyclic compounds. The pyrazole core, a five-membered ring with two adjacent nitrogen atoms, bestows unique physicochemical properties that make it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1]

Core Chemical and Physical Properties

Pyrazole-4-carboxylic acid is a white to off-white crystalline solid.[2] The presence of both a carboxylic acid group and the pyrazole ring influences its solubility, making it soluble in polar solvents like water and alcohols.[2] The structural characteristics and key physicochemical properties of the parent compound and a representative derivative are summarized below.

| Property | Pyrazole-4-carboxylic acid | 1-Methyl-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₄H₄N₂O₂ | C₅H₆N₂O₂ |

| Molecular Weight | 112.09 g/mol [3] | 126.11 g/mol |

| Melting Point | 275 °C (decomposes) | - |

| pKa | Extremely weak base (essentially neutral) | - |

| SMILES | C1=C(C=NN1)C(=O)O[3] | CN1C=C(C=N1)C(=O)O |

| InChIKey | IMBBXSASDSZJSX-UHFFFAOYSA-N[3] | UPPPWUOZCSMDTR-UHFFFAOYSA-N |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of pyrazole-4-carboxylic acids and their derivatives can be achieved through various strategic routes. Classic methods like the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remain fundamental.[4] More contemporary approaches, such as multicomponent reactions, offer streamlined access to complex pyrazole structures in a single step.[4] For instance, a one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters can be efficiently catalyzed by a magnetic ionic liquid, highlighting a green chemistry approach.[5] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the preparation of pyrazole derivatives.

The reactivity of pyrazole-4-carboxylic acids is characterized by the interplay between the aromatic pyrazole ring and the carboxylic acid functionality. The carboxylic acid group readily undergoes esterification and amidation, providing a handle for the introduction of diverse substituents to modulate the compound's biological activity and pharmacokinetic properties.[6][7]

Experimental Protocols

1. General Procedure for the Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization:

To a solution of a hydrazone (0.001 mol) in dry DMF (4 mL) at 0 °C, add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with stirring. Allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for approximately 4 hours. Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution. Allow the mixture to stand overnight. The precipitated product is then collected and purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture as the eluent.[8]

2. One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives:

In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a freshly prepared magnetic ionic liquid, [bmim][FeCl₄] (1.5 mmol), under an oxygen flow. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the magnetic ionic liquid is separated using a magnet, washed with ethyl acetate, and dried under a vacuum for reuse. The product solution is concentrated, and the crude product is purified by recrystallization from isopropanol to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[5]

3. Synthesis of Pyrazole-4-carboxamide Derivatives:

A pyrazole carboxylic acid is converted to its corresponding acid chloride by reacting with an excess of thionyl chloride (SOCl₂), often without a solvent. The resulting acid chloride is then reacted with a desired amine or sulfonamide derivative in a suitable solvent, such as THF, under reflux for several hours to yield the target pyrazole-carboxamide.[6]

Spectroscopic Characterization

The structural elucidation of pyrazole-4-carboxylic acids and their derivatives relies heavily on modern spectroscopic techniques.

| Spectroscopic Data | Pyrazole-4-carboxylic acid |

| ¹H NMR (DMSO-d₆, δ, ppm) | The ¹H NMR spectrum in DMSO-d₆ is expected to show signals for the pyrazole ring protons and the acidic proton of the carboxylic acid. Specific chemical shifts can vary with substitution.[9][10] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | The ¹³C NMR spectrum will display characteristic signals for the carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxylic acid.[10] |

| FTIR (KBr, cm⁻¹) | The FTIR spectrum typically shows a broad O-H stretching band for the carboxylic acid from 3300-2500 cm⁻¹, a strong C=O stretching vibration between 1760-1690 cm⁻¹, and C-O stretching in the 1320-1210 cm⁻¹ region. Vibrations of the pyrazole ring also appear in the fingerprint region.[11][12] |

Central Role in Drug Discovery and Development

The pyrazole-4-carboxylic acid scaffold is a cornerstone in the design of targeted therapies due to its ability to interact with a wide array of biological targets with high affinity and selectivity. This has led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.

Inhibition of Signaling Pathways in Disease

A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[13] By inhibiting the COX-2 enzyme, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13]

Furthermore, derivatives of pyrazole-4-carboxylic acid have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14] These compounds can target key pathways like the PI3K/AKT and MAPK/ERK cascades, which are central to cell proliferation, survival, and differentiation.

A Typical Drug Discovery Workflow

The journey of a pyrazole-4-carboxylic acid derivative from a laboratory curiosity to a potential therapeutic agent follows a rigorous and systematic workflow. This process begins with the rational design and synthesis of a library of compounds, followed by high-throughput screening to identify initial "hits" with desired biological activity. Promising hits then undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Tautomerism and Stability of Aminopyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Their pharmacological efficacy is intrinsically linked to their chemical behavior, particularly the phenomenon of tautomerism, which can significantly influence their reactivity, binding interactions, and overall stability.[3][4] This guide provides a comprehensive overview of the tautomeric landscape of aminopyrazole compounds, detailing the factors governing their stability and the experimental and computational methodologies used for their characterization.

Core Concepts: The Tautomeric Equilibrium of Aminopyrazoles

Aminopyrazole compounds primarily exist in a dynamic equilibrium between two main annular tautomers: the 3-aminopyrazole and the 5-aminopyrazole forms. This prototropic tautomerism involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring.[3][5] The position of this equilibrium is not fixed and is highly sensitive to the electronic nature of substituents on the pyrazole ring, as well as the surrounding solvent environment.[6][7]

Caption: Prototropic tautomerism in 3(5)-aminopyrazoles.

Factors Influencing Tautomeric Stability

The relative stability of aminopyrazole tautomers is a delicate balance of several factors, including intramolecular electronic interactions, steric effects, and intermolecular interactions with the solvent.

Substituent Effects

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the predominant tautomeric form. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the stability of the 3-amino and 5-amino tautomers.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups tend to stabilize the 3-aminopyrazole tautomer.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) favor the 5-aminopyrazole tautomer.[7][8]

Caption: Influence of substituent electronic effects on tautomer stability.

Solvent Effects

The polarity of the solvent can significantly shift the tautomeric equilibrium. More polar solvents tend to stabilize the more polar tautomer.[7] For instance, in DMSO, which is a polar aprotic solvent, an increase in the relative stability of the more polar 5-amino tautomer has been observed for some 4-substituted 3(5)-aminopyrazoles.[7] The presence of water can also lower the energy barrier for proton transfer between tautomers by forming hydrogen-bonded bridges.[3]

Quantitative Stability Data

Both computational and experimental studies have provided quantitative insights into the relative stabilities of aminopyrazole tautomers. Density Functional Theory (DFT) calculations are a powerful tool for predicting the energy differences between tautomers.

| Compound | Method | Solvent | More Stable Tautomer | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |

| 3(5)-Aminopyrazole | DFT (B3LYP)/6-311++G(d,p) | Gas Phase | 3-Aminopyrazole | 10.7 | 9.8 | [5][6] |

| 4-Cyano-3(5)-aminopyrazole | DFT (B3LYP)/6-31G | DMSO | 5-Aminopyrazole | - | - | [7] |

| 4-Thiocyanato-3(5)-aminopyrazole | DFT (B3LYP)/6-31G | DMSO | 5-Aminopyrazole | - | - | [7] |

| 4-Methoxy-3(5)-aminopyrazole | DFT (B3LYP)/6-31G** | DMSO | 3-Aminopyrazole | - | - | [7] |

Note: A positive ΔE or ΔG indicates that the 3-amino tautomer is more stable.

Experimental Protocols for Tautomerism Analysis

A variety of analytical techniques are employed to study the tautomerism of aminopyrazoles in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful and widely used techniques for investigating tautomeric equilibria in solution.[9] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomer and, in some cases, the equilibrium constant between tautomers can be determined.[7][10]

General Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the aminopyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Chemical Shifts: Compare the observed chemical shifts of the pyrazole ring protons and carbons with those of known N-substituted derivatives or with theoretically calculated chemical shifts for each tautomer.

-

Coupling Constants: Analyze the coupling constants, particularly ¹J(C,H) and long-range couplings, which can be indicative of the electronic structure of the pyrazole ring and help distinguish between tautomers.

-

NOE Experiments: In cases of slow exchange, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities of protons, aiding in the structural assignment of the predominant tautomer.[8]

-

-

Equilibrium Quantification: If signals for both tautomers are observed (a rare case of slow exchange on the NMR timescale), the ratio of the tautomers can be determined by integrating the corresponding signals.[7]

Caption: Simplified workflow for NMR-based tautomer analysis.

Infrared (IR) Spectroscopy

IR spectroscopy, particularly in combination with matrix isolation techniques, can be used to identify the vibrational modes characteristic of each tautomer.[5][6] This method is especially useful for studying the intrinsic properties of the molecules in the gas phase or isolated in an inert matrix, free from intermolecular interactions.[5]

General Protocol for Matrix Isolation IR Spectroscopy:

-

Sample Sublimation: The aminopyrazole sample is heated under vacuum to produce a vapor.

-

Matrix Deposition: The sample vapor is co-deposited with a large excess of an inert gas (e.g., argon or xenon) onto a cold window (typically at ~10 K).

-

IR Spectroscopy: The IR spectrum of the isolated molecules in the inert matrix is recorded.

-

Spectral Assignment: The observed vibrational bands are assigned to specific tautomers with the aid of computational predictions of the vibrational frequencies for each form.[6]

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction provides unambiguous structural determination, revealing the specific tautomeric form present in the crystal lattice.[8] This technique has shown that in the solid state, many 3(5)-aminopyrazoles exist as the 3-amino tautomer.[7]

Computational Chemistry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are indispensable for studying aminopyrazole tautomerism.[6][7]

General Computational Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: The single-point energies, zero-point vibrational energies, and Gibbs free energies of the optimized structures are calculated.

-

Solvent Modeling: The effect of the solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).[7]

-

Property Prediction: Other properties, such as NMR chemical shifts and IR vibrational frequencies, can be calculated to aid in the interpretation of experimental data.

Implications for Drug Development

The tautomeric state of an aminopyrazole-based drug candidate can have profound effects on its pharmacological profile. Different tautomers can exhibit distinct:

-

Receptor Binding Affinities: The arrangement of hydrogen bond donors and acceptors changes between tautomers, which can alter the binding mode and affinity to the target protein.[4]

-

Physicochemical Properties: Tautomers can have different polarities, solubilities, and lipophilicities, which affect their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The reactivity of the aminopyrazole core can be influenced by the predominant tautomer, potentially affecting its metabolic stability.[11]

Therefore, a thorough understanding and characterization of the tautomeric behavior of aminopyrazole leads are critical for successful drug design and optimization.

Conclusion

The tautomerism of aminopyrazole compounds is a multifaceted phenomenon governed by a subtle interplay of electronic and environmental factors. The 3-amino and 5-amino tautomers often exist in a dynamic equilibrium, the position of which can be tuned by chemical substitution and solvent choice. A combination of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with robust computational methods, provides the necessary tools to elucidate the tautomeric preferences of these important heterocyclic systems. For drug development professionals, a comprehensive characterization of tautomerism is not merely an academic exercise but a crucial step in understanding structure-activity relationships and optimizing the properties of new therapeutic agents.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

discovery and significance of substituted pyrazoles in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This technical guide delves into the discovery and significance of substituted pyrazoles, offering a comprehensive overview of their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Discovery and Significance

The journey of pyrazoles in medicine began with the discovery of antipyrine in the 1880s, one of the first synthetic analgesics and antipyretics. However, it was the later discovery of the anti-inflammatory properties of phenylbutazone that solidified the therapeutic potential of this heterocyclic core. Today, pyrazole-containing drugs are integral to treating a wide range of conditions, from inflammation and pain to cancer and erectile dysfunction.[1][2][3] Their success stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various interactions with biological macromolecules.[4][5]

Substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

-

Anticancer: Targeting various kinases and signaling pathways involved in tumor growth and proliferation.[6]

-

Antibacterial and Antifungal: Demonstrating efficacy against a range of microbial pathogens.[9][10][11]

-

Antiviral, Antidepressant, and Anticonvulsant activities. [5]

The structural tunability of the pyrazole ring allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their efficacy, selectivity, and safety profiles.[12]

Key Pyrazole-Containing Drugs: A Closer Look

The therapeutic impact of substituted pyrazoles is best exemplified by the following landmark drugs:

Celecoxib: The Dawn of Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a selective nonsteroidal anti-inflammatory drug (NSAID) that revolutionized the management of arthritis and acute pain.[13] Its discovery was a landmark in rational drug design, targeting the inducible cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which is crucial for gastrointestinal cytoprotection.[14][15][16]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17][18] The sulfonamide side chain of celecoxib is crucial for its selectivity, fitting into a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[18]

Quantitative Data: COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 14.7 - 15 | 0.04 - 0.045 | ~327 - 375 |

| Pyrazole Hybrid 8b | - | 0.043 | - |

| Pyrazole Hybrid 8g | - | 0.045 | - |

| Pyrazole Hybrid 11 | - | 0.043 | - |

| Pyrazole Hybrid 12 | - | 0.049 | - |

| Pyrazole Hybrid 15 | - | 0.045 | - |

| Pyrazole Hybrid PYZ10 | - | 0.0000283 | - |

| Pyrazole Hybrid PYZ11 | - | 0.0002272 | - |

Data compiled from multiple sources.[6][7][19][20][21]

Pharmacokinetic Profile of Celecoxib

| Parameter | Value |

| Time to Peak (Tmax) | ~3 hours |

| Protein Binding | 97% |

| Metabolism | Primarily via CYP2C9 |

| Elimination Half-life (t½) | ~11.2 hours |

| Excretion | Feces and Urine (<3% unchanged) |

Data compiled from multiple sources.[4][13][17][18][22]

Rimonabant: A CB1 Receptor Antagonist for Obesity Management

Rimonabant (Acomplia®), a 1,5-diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor antagonist approved for the treatment of obesity.[3][23][24] The endocannabinoid system is known to regulate appetite and energy balance, and its overactivation is associated with obesity.[24][25]

Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids like anandamide.[3] This blockade in the central nervous system and peripheral tissues, such as adipose tissue, leads to decreased appetite, reduced food intake, and improved metabolic parameters.[25] Although effective, Rimonabant was later withdrawn from the market due to concerns about psychiatric side effects.[25]

Quantitative Data: Receptor Binding and Clinical Efficacy

| Parameter | Value |

| Receptor Binding Affinity | |

| CB1 Receptor Kᵢ | 1.8 nM |

| CB2 Receptor Kᵢ | 514 nM |

| Clinical Trial Data (RIO-North America, 20mg/day at 1 year) | |

| Mean Weight Reduction | -6.3 kg (vs. -1.6 kg for placebo) |

| Mean Waist Circumference Reduction | -6.1 cm (vs. -2.5 cm for placebo) |

| Change in HDL Cholesterol | +12.6% (vs. +5.4% for placebo) |

| Change in Triglycerides | -5.3% (vs. +7.9% for placebo) |

Data compiled from multiple sources.[1][26][27][28][29][30]

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) is a pyrazolo[4,3-d]pyrimidinone derivative that revolutionized the treatment of erectile dysfunction.[31][32][33] It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[31][32][34]

Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to produce cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow and erection. Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thereby enhancing the erectile response to sexual stimulation.[31]

Quantitative Data: PDE5 Inhibition

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 3.4 - 5.22 |

| Vardenafil | 0.7 |

| Udenafil | 8.25 |

Data compiled from multiple sources.[5][31][32][34]

Synthesis of Substituted Pyrazoles

A variety of synthetic methodologies have been developed for the construction of the pyrazole ring, with the Knorr pyrazole synthesis being a cornerstone.[35][36][37][38]

Knorr Pyrazole Synthesis

This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[35][36][37][38]

General Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone

-

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a suitable reaction vessel, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture at approximately 100°C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the hot reaction mixture with stirring to induce precipitation.

-

Allow the mixture to cool to room temperature, and collect the precipitate by vacuum filtration.

-

Wash the solid with water and dry to obtain the pyrazolone product.[35][38]

-

Hantzsch Pyrrole (and by extension, Pyrazole-related) Synthesis

While primarily for pyrroles, variations of the Hantzsch synthesis can be adapted for related nitrogen-containing heterocycles. It generally involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[39][40][41][42]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Modern methods, such as 1,3-dipolar cycloaddition reactions and multicomponent reactions, offer efficient and regioselective routes to highly substituted pyrazoles.[2][12][43][44][45]

General Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Tosylhydrazone

-

Materials:

-

N-alkylated tosylhydrazone (1 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Potassium tert-butoxide (t-BuOK) (2 equivalents)

-

18-crown-6 (0.2 equivalents)

-

Pyridine (solvent)

-

-

Procedure:

-

To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6 and t-BuOK.

-

Stir the reaction mixture at the appropriate temperature (e.g., 100°C) for the specified time, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 1,3,5-trisubstituted pyrazole.[12][45]

-

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin and L-epinephrine (cofactors)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe.

-

-

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle in the assay buffer containing cofactors at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a saturated stannous chloride solution).

-

Quantify the amount of PGE2 produced using an EIA kit or measure the fluorescence generated from a probe.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18]

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds and standard antibiotic (e.g., Chloramphenicol)

-

96-well microtiter plates

-

Resazurin solution (optional, for viability indication)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and add it to each well.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visual determination.[10][46]

-

Signaling Pathways and Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the role of substituted pyrazoles.

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Conclusion

The substituted pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a diverse range of therapeutic areas, coupled with the continuous development of novel and efficient synthetic methodologies, ensures its prominence in future drug discovery endeavors. This guide provides a foundational understanding and practical protocols for researchers and scientists aiming to explore and exploit the vast potential of this remarkable heterocyclic system. The ongoing exploration of new substitution patterns and biological targets for pyrazole derivatives promises to deliver the next generation of innovative medicines.

References

- 1. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 13. news-medical.net [news-medical.net]

- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 16. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 23. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. apexbt.com [apexbt.com]

- 27. diabetesjournals.org [diabetesjournals.org]

- 28. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 30. clinicalcardiology.org [clinicalcardiology.org]

- 31. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. resource.aminer.org [resource.aminer.org]

- 34. selleckchem.com [selleckchem.com]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. jk-sci.com [jk-sci.com]

- 38. chemhelpasap.com [chemhelpasap.com]

- 39. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 40. thieme-connect.com [thieme-connect.com]

- 41. researchgate.net [researchgate.net]

- 42. chemtube3d.com [chemtube3d.com]

- 43. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 44. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 45. pubs.acs.org [pubs.acs.org]

- 46. biointerfaceresearch.com [biointerfaceresearch.com]

The Influence of the N-Hydroxyethyl Substituent on Pyrazole Ring Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Substitution at the N1 position significantly modulates the electronic and steric properties of the ring, thereby influencing its reactivity and potential applications. This technical guide provides an in-depth analysis of the role of the N-hydroxyethyl substituent on the reactivity of the pyrazole ring. It covers the synthesis, electronic and steric effects, reactivity in electrophilic substitution and other reactions, and the coordination chemistry of N-hydroxyethyl pyrazoles. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile scaffolds in drug discovery, agrochemicals, and coordination chemistry. The reactivity of the pyrazole ring can be finely tuned by the introduction of substituents. The N-hydroxyethyl group is of particular interest due to its ability to introduce hydrophilicity and a site for further functionalization or coordination. This guide explores the multifaceted role of this substituent in dictating the chemical behavior of the pyrazole ring.

Synthesis of N-(2-Hydroxyethyl)pyrazoles

The most common method for the synthesis of N-(2-hydroxyethyl)pyrazoles involves the reaction of a pyrazole with a suitable two-carbon electrophile. A widely used precursor is 2-hydroxyethylhydrazine, which can be condensed with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring directly. Alternatively, an existing pyrazole can be N-alkylated with a 2-haloethanol or ethylene oxide.

A general synthetic route starting from an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine is depicted below. This method is advantageous as it builds the substituted pyrazole ring in a controlled manner.[1]

Figure 1: General synthesis workflow for a substituted N-hydroxyethyl pyrazole, starting from alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[1]

Electronic and Steric Effects of the N-Hydroxyethyl Substituent

The N-hydroxyethyl substituent influences the reactivity of the pyrazole ring through a combination of electronic and steric effects.

Electronic Effects

The N-hydroxyethyl group is generally considered to be weakly electron-donating through an inductive effect (+I) of the alkyl chain. This effect slightly increases the electron density of the pyrazole ring compared to an unsubstituted pyrazole, which should, in principle, enhance its reactivity towards electrophiles. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] The N-substituent can further modulate this inherent reactivity. In strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic attack.[2]

The terminal hydroxyl group can also participate in hydrogen bonding, which can influence the solubility of the molecule and its interaction with reagents and solvents.